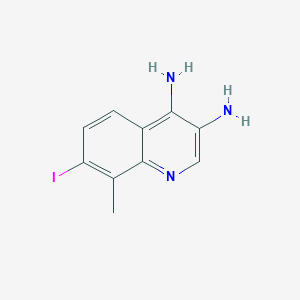

7-Iodo-8-methylquinoline-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10IN3 |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

7-iodo-8-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H10IN3/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,12H2,1H3,(H2,13,14) |

InChI Key |

YEMIBVKAKQNOMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C(C(=CN=C12)N)N)I |

Origin of Product |

United States |

Contextualization Within Quinoline Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine ring, is a privileged structure in organic chemistry. frontiersin.orgnih.gov This heterocyclic aromatic compound and its derivatives are prevalent in a wide range of natural products, most notably the anti-malarial alkaloid quinine. frontiersin.org The electronic nature of the quinoline system, characterized by the electron-withdrawing effect of the nitrogen atom, influences its reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions. nih.govlibretexts.org

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. frontiersin.orgpharmaguideline.com These methods allow for the introduction of various substituents onto the quinoline scaffold, thereby tuning its physical, chemical, and biological properties. The presence of substituents like methyl, iodo, and amino groups, as seen in 7-Iodo-8-methylquinoline-3,4-diamine, further functionalizes the quinoline core, opening up a plethora of possibilities for subsequent chemical transformations.

Table 1: Key Characteristics of the Quinoline Scaffold

| Property | Description |

| Structure | Bicyclic aromatic heterocycle (Benzene fused to Pyridine) |

| Formula | C₉H₇N |

| Reactivity | Susceptible to both electrophilic and nucleophilic substitution. |

| Significance | Core structure in many natural products and synthetic compounds with diverse biological activities. |

Significance of Quinolinediamines in Synthetic Methodologies

The presence of a 1,2-diamine (ortho-diamine) functionality on an aromatic ring, as in 7-Iodo-8-methylquinoline-3,4-diamine, is of profound importance in synthetic chemistry. This structural motif is a key precursor for the synthesis of a variety of fused heterocyclic systems. The two adjacent amino groups can readily undergo condensation reactions with a range of dicarbonyl compounds or their equivalents to form new five- or six-membered rings.

For instance, quinoline-3,4-diamines can react with α-dicarbonyl compounds (like glyoxal or biacetyl) to yield pyrazino[2,3-c]quinolines. Similarly, condensation with carboxylic acids or their derivatives can lead to the formation of imidazo[4,5-c]quinolines, a scaffold found in compounds with potent biological activities. The reactivity of the diamino moiety provides a reliable and efficient strategy for building molecular complexity and accessing novel heterocyclic frameworks that are often difficult to synthesize through other routes.

Overview of Iodine Substituted Heterocycles in Contemporary Chemical Synthesis

Multi-Step Synthetic Sequences from Aromatic Precursors

The most reliable and common approach to complex quinolines involves building the heterocyclic system from appropriately substituted acyclic or aromatic precursors. This strategy offers superior control over the final substitution pattern compared to late-stage functionalization of the quinoline core.

Strategies for Quinoline Ring Formation

The formation of the quinoline ring is the cornerstone of the synthesis. Several classic named reactions provide versatile pathways to the quinoline scaffold, each with distinct advantages depending on the available starting materials and desired substitution. nih.gov

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a highly convergent and regioselective method for producing substituted quinolines. nih.govpharmaguideline.com For the target molecule, a hypothetical 2-amino-3-iodo-4-methylacetophenone could be condensed with a reagent providing the C3 and C4 nitrogen functionalities.

Skraup Synthesis: One of the oldest methods, the Skraup synthesis involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). pharmaguideline.comiipseries.org Starting with 3-iodo-2-methylaniline would correctly place the C7 and C8 substituents. However, the harsh reaction conditions can limit its applicability with sensitive functional groups.

Combes Synthesis: This method uses the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an arylamine and a 1,3-dicarbonyl compound. pharmaguideline.com It provides a reliable route to 2,4-disubstituted quinolines.

Pfitzinger Synthesis: The Pfitzinger reaction condenses isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.govpharmaguideline.com This method is particularly useful for accessing quinolines with substitution at the C2 and C3 positions.

Modern advancements have also introduced metal-catalyzed methods, such as iron-catalyzed three-component coupling reactions of aldehydes, amines, and styrenes, offering environmentally benign alternatives. chemistryviews.org

Table 1: Key Quinoline Ring Formation Reactions

| Reaction Name | Precursors | Key Features |

|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | High regioselectivity; mild conditions. |

| Skraup Synthesis | Aniline + Glycerol + H₂SO₄ + Oxidant | Forms unsubstituted quinolines well; harsh conditions. nih.gov |

| Combes Synthesis | Arylamine + 1,3-Dicarbonyl compound | Forms 2,4-disubstituted quinolines. pharmaguideline.com |

| Pfitzinger Synthesis | Isatin + Carbonyl compound | Yields quinoline-4-carboxylic acids. nih.gov |

| Doebner-von Miller | α,β-Unsaturated carbonyl + Aniline | Tolerates a wide range of substituents. nih.gov |

Regioselective Introduction of the Methyl Group at C-8

Achieving regioselective C-8 methylation on a pre-formed quinoline ring is challenging. While modern transition-metal-catalyzed C-H activation methods exist, they often require directing groups and can suffer from selectivity issues. For instance, rhodium(III)-catalyzed reactions of quinoline N-oxides have been shown to direct functionalization to the C-8 position. researchgate.netnih.gov

However, for a specific target like this compound, the most direct and unambiguous strategy is to incorporate the C-8 methyl group via the starting material. The use of a 2-methylaniline derivative (o-toluidine) as the aromatic precursor in one of the classical ring-forming reactions (e.g., Skraup, Friedländer) ensures the methyl group is positioned correctly at C-8 from the outset. This "bottom-up" approach circumvents the regioselectivity problems associated with late-stage C-H functionalization.

Introduction of the Diamine Functionality at C-3,4

Introducing vicinal diamines at the C-3 and C-4 positions is a complex transformation that typically proceeds through a series of functional group interconversions on a pre-formed quinoline ring. A common and effective synthetic route begins with the construction of a 4-hydroxy-3-nitroquinoline intermediate, often via the Gould-Jacobs reaction. This intermediate serves as a versatile platform for introducing the required amine groups.

A plausible synthetic sequence is outlined below:

Formation of 4-Hydroxy-3-nitroquinoline: A substituted aniline (e.g., 3-iodo-2-methylaniline) is reacted with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to give a 4-hydroxyquinoline-3-carboxylate. Nitration of this intermediate would then yield the 4-hydroxy-3-nitroquinoline derivative.

Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Introduction of the C-4 Amine: The 4-chloro substituent can be displaced by an amine. This can be achieved directly using ammonia (B1221849) or an azide (B81097) salt (e.g., sodium azide) to form a 4-azidoquinoline, which is subsequently reduced to the amine.

Introduction of the C-3 Amine: The 3-nitro group is reduced to the corresponding 3-amino group. This reduction is typically performed using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media. The timing of this step relative to the introduction of the C-4 amine is critical to avoid side reactions.

This stepwise approach allows for the controlled introduction of both amino groups, leading to the desired 3,4-quinolinediamine scaffold.

Directed Iodination Methodologies for this compound

An alternative synthetic strategy involves the late-stage iodination of an 8-methylquinoline-3,4-diamine (B12824358) precursor. This approach is challenging due to the high electron density of the quinoline ring, which is activated by three electron-donating groups (C8-methyl, C3-amine, C4-amine). These groups strongly direct incoming electrophiles, making regioselective iodination at the C-7 position difficult to control.

Electrophilic Iodination Approaches

Electrophilic iodination involves the reaction of an aromatic compound with a source of electrophilic iodine (I⁺). Common reagents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). The regioselectivity is governed by the directing effects of the existing substituents.

In the case of an 8-methylquinoline-3,4-diamine precursor, the powerful ortho- and para-directing effects of the two amino groups would likely direct iodination to the C-2, C-5, or C-6 positions, making it difficult to achieve selective substitution at C-7. Classical iodination of quinoline itself in highly acidic media with iodine and silver sulfate (B86663) yields a mixture of 5-iodo- and 8-iodoquinoline, demonstrating that the benzene (B151609) ring is susceptible to attack under these conditions. pjsir.org However, the presence of strongly activating groups fundamentally alters this reactivity profile. Radical-based iodination methods have also been developed, which tend to favor the C-3 position on the unsubstituted quinoline ring. rsc.orgacs.orgnih.gov

Table 2: Common Electrophilic Iodination Reagents for Heterocycles

| Reagent | Conditions | Comments |

|---|---|---|

| I₂ / H₂SO₄ / Ag₂SO₄ | Strong acid, elevated temperature | Effective for less activated systems; gives 5- and 8-iodo products on quinoline. pjsir.org |

| N-Iodosuccinimide (NIS) | Typically in a polar aprotic solvent (e.g., DMF, Acetonitrile) | A mild and common source of electrophilic iodine. |

| Iodine (I₂) / K₂S₂O₈ | Radical conditions | Can promote C-3 iodination on the quinoline core. rsc.org |

| Iodine Monochloride (ICl) | Lewis acid or protic acid | A highly reactive iodinating agent. |

Metal-Catalyzed Iodination Reactions

Transition metal-catalyzed C-H activation offers a powerful tool for the regioselective functionalization of heterocycles. These reactions often employ a directing group to guide the metal catalyst to a specific C-H bond.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H functionalization. However, studies on 8-methylquinolines have shown that Pd-catalyzed iodination can selectively occur at the C(sp³)–H bonds of the methyl group rather than the aromatic C(sp²)–H bonds of the ring. researchgate.netresearchgate.net

Rhodium (Rh) Catalysis: Rhodium catalysts, particularly when used with quinoline N-oxides, have shown a strong preference for C-8 functionalization, directed by the N-oxide group. rsc.org This would not be suitable for targeting the C-7 position.

Nickel (Ni) and Cobalt (Co) Catalysis: Recent methods have employed nickel and cobalt catalysts for the halogenation of quinoline derivatives. For example, Ni-catalyzed C-5 halogenation of 8-aminoquinoline (B160924) has been reported, where the C-8 amino group acts as the directing group. nih.gov

Achieving C-7 iodination on the 8-methylquinoline-3,4-diamine scaffold using metal catalysis would be a significant challenge. The molecule contains multiple potential coordinating sites (N-1, C3-NH₂, C4-NH₂) that could direct the catalyst to various positions, likely leading to a mixture of products or reaction at an undesired site. Therefore, introducing the iodine atom as part of an aromatic precursor in a multi-step synthesis remains the more viable and predictable strategy.

Functional Group Interconversions for Amino and Iodo Moieties

The introduction and manipulation of amino and iodo groups on the quinoline core are critical steps in the synthesis of the target compound. These transformations often require specific and selective chemical strategies to achieve the desired substitution pattern without compromising the integrity of the heterocyclic ring.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. In the context of quinoline synthesis, this strategy is particularly effective for introducing amino groups, often by leveraging the reactivity of quinoline N-oxides. The process typically involves the activation of the N-oxide, followed by nucleophilic attack by an amine and subsequent reduction.

One common approach involves the activation of a quinoline N-oxide with an agent like triflic anhydride (B1165640) or tosyl chloride in the presence of an amine. researchgate.netresearchgate.net This activation makes the C2 position of the quinoline ring susceptible to nucleophilic attack. For instance, a mild, metal-free synthesis of 2-aminoquinolines has been developed using quinoline N-oxides, various amines, and triflic anhydride in acetonitrile. researchgate.net This method demonstrates good to excellent yields and tolerates a range of substituents. researchgate.net

Another strategy is the copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation. This approach offers a concise, one-pot synthesis of 2-aminoquinolines from aliphatic amines under mild, ligand-free, and oxidant-free conditions. acs.org Silver-catalyzed amination of quinoline N-oxides using isothiocyanates as the nitrogen source also provides an effective route under basic and oxidant-free conditions. nih.gov These methods highlight the utility of N-oxide precursors for regioselective amination at the C2 position.

The table below summarizes various conditions for the amination of quinoline N-oxides.

| Activating Agent/Catalyst | Amine Source | Solvent | Key Features |

| Triflic Anhydride | Primary/Secondary Amines | Acetonitrile | Metal-free, mild conditions, good to excellent yields. researchgate.net |

| Tosyl Chloride | Aminopyridines | Alkaline Medium | Results in reductive tosylamination for certain isomers. researchgate.net |

| Copper Catalyst | Aliphatic Amines | Not specified | Ligand- and oxidant-free, high efficiency. acs.org |

| Silver Tetrafluoroborate (AgBF4) | Isothiocyanates | DMF | Basic and oxidant-free conditions. nih.gov |

| PyBroP | Secondary Amines | Not specified | Catalyst controls regioselectivity for C2-amination. beilstein-journals.org |

Selective Halogen Exchange Reactions

The introduction of an iodine atom onto the quinoline ring can be achieved through halogen exchange reactions, often referred to as Finkelstein reactions. While the classic Finkelstein reaction involves the exchange of halogens on alkyl halides, its application to aryl and heteroaryl systems requires modification, typically through metal catalysis. wikipedia.orgquora.com

Aryl chlorides and bromides are generally less reactive towards nucleophilic substitution than alkyl halides. quora.com However, the development of metal-mediated processes has enabled efficient halogen exchange on aromatic rings. frontiersin.orgnih.govsemanticscholar.org These reactions are crucial for converting more readily available aryl chlorides or bromides into the more reactive aryl iodides, which are valuable precursors for cross-coupling reactions. frontiersin.orgrsc.org

Catalytic systems based on copper or nickel have proven effective for the "aromatic Finkelstein reaction." wikipedia.orgnih.gov For example, a copper(I)-catalyzed conversion of aryl bromides to aryl iodides has been developed using a copper(I) iodide catalyst, a diamine ligand, and sodium iodide in a solvent like dioxane. quora.comorganic-chemistry.org This method is mild and tolerates a wide variety of functional groups. organic-chemistry.org Similarly, nickel-based catalysts, such as a combination of nickel bromide and tributylphosphine, can facilitate the conversion of aryl bromides to iodides. nih.govresearchgate.net

The choice of catalyst, ligand, solvent, and halide source is critical for driving the reaction to completion and minimizing side reactions like homocoupling. nih.govorganic-chemistry.org

The following table outlines catalyst systems used for aromatic halogen exchange.

| Metal Catalyst | Ligand | Halide Source | Solvent | Substrate |

| Copper(I) Iodide (CuI) | 1,2- or 1,3-Diamine | Sodium Iodide (NaI) | Dioxane | Aryl/Heteroaryl Bromides organic-chemistry.org |

| Nickel(II) Bromide (NiBr2) | Tributylphosphine | Zinc (as reductant) | HMPA | Aryl Bromides nih.gov |

Novel Synthetic Pathways for Quinolinediamine Architectures

Beyond functional group interconversions, the direct construction of the quinolinediamine core represents a fundamental challenge. Modern synthetic organic chemistry has produced several innovative strategies for assembling substituted quinoline rings, which can be adapted for the synthesis of diamine derivatives.

Many contemporary methods for quinoline synthesis are based on cyclization and cycloisomerization processes. nih.gov These often involve transition-metal-mediated protocols that enable the construction of the quinoline scaffold from readily available starting materials. For example, palladium-catalyzed oxidative cyclization of anilines and aryl allyl alcohols can furnish quinolines with a broad substrate scope. nih.gov Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones also provides an efficient, one-pot synthesis of quinolines under mild conditions. mdpi.com

A simple two-step method for synthesizing B-ring-substituted 4-hydroxyquinolines involves the condensation of an aniline with Meldrum's acid and trimethyl-orthoformate, followed by a high-temperature cyclization. ucsf.edu The resulting 4-hydroxyquinoline (B1666331) can then be converted to a 4-chloroquinoline, which serves as a versatile intermediate for introducing an amino group at the C4 position via nucleophilic substitution. ucsf.edu

More recent strategies focus on cascade reactions. An environmentally benign, one-pot, three-component reaction between an aryl amine, benzaldehyde, and styrene (B11656) oxide, catalyzed by p-toluenesulfonic acid, yields 2,3-diarylquinolines, demonstrating a metal-free approach. researchgate.net Furthermore, novel domino reactions, such as the palladium-catalyzed domino Heck–Suzuki coupling followed by oxidative cross-dehydrogenative coupling, have been employed to create complex, fused quinoline systems like indolo[2,3-b]quinolines. nih.gov These advanced methodologies offer powerful tools for building the core structure of complex molecules like this compound.

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 7 Iodo 8 Methylquinoline 3,4 Diamine

Elucidation of Key Steps in Quinoline (B57606) Annulation

The formation of the 8-methylquinoline-3,4-diamine (B12824358) core is a critical step that can be approached through various quinoline annulation strategies. While a direct, one-pot synthesis of this specific diamine is not extensively documented, a plausible and mechanistically insightful route involves a modified Friedländer annulation or a related cyclization reaction starting from appropriately substituted precursors. A likely precursor for the quinoline ring system would be a substituted 2-aminobenzonitrile (B23959).

A proposed synthetic pathway begins with the Thorpe-Ziegler reaction of 2-amino-6-methylbenzonitrile (B1267100) with a suitable reagent like chloroacetonitrile. This would be followed by cyclization to form a 4-amino-3-cyano-8-methylquinoline. The subsequent reduction of the nitrile group and another precursor group, likely a nitro group, would then yield the final 3,4-diamine.

The mechanism of the Friedländer synthesis, a well-established method for quinoline formation, provides a foundational understanding of the cyclization process. rsc.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net The reaction can be catalyzed by either acids or bases and proceeds through a series of key steps:

Initial Condensation: The reaction initiates with the formation of a Schiff base or an enamine intermediate from the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound.

Intramolecular Cyclization: This is followed by an intramolecular aldol-type condensation.

Dehydration: The final step involves the elimination of a water molecule to yield the aromatic quinoline ring.

Variations of the Friedländer synthesis, such as the Combes quinoline synthesis, which utilizes β-diketones, offer alternative routes to substituted quinolines. wikipedia.org The choice of catalyst, including various Lewis and Brønsted acids, can significantly influence the reaction rate and yield. nih.gov

For the synthesis of a 3,4-diaminoquinoline derivative, a more tailored approach is necessary. One such strategy involves the cyclization of 2-aminobenzonitriles. researchgate.netconnectjournals.com The intramolecular cyclization of imine derivatives formed from the condensation of 2-aminobenzonitrile with aldehydes or ketones can lead to 4-aminoquinoline (B48711) derivatives. connectjournals.com

Table 1: Comparison of Key Quinoline Annulation Reactions

| Reaction Name | Starting Materials | Key Intermediates | Product Type |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Active methylene compound | Schiff base/Enamine, Aldol adduct | Substituted quinolines |

| Combes Synthesis | Aniline (B41778) + β-Diketone | Enamine, Cyclized intermediate | 2,4-Disubstituted quinolines iipseries.org |

| Pfitzinger Reaction | Isatin (B1672199) + Carbonyl compound | Schiff base, Cyclized carboxylic acid | Quinoline-4-carboxylic acids iipseries.org |

| Synthesis from 2-Aminobenzonitriles | 2-Aminobenzonitrile + Aldehyde/Ketone | Imine | 4-Aminoquinolines connectjournals.com |

Mechanistic Pathways of Regioselective Iodination

The introduction of an iodine atom at the C7 position of the 8-methylquinoline-3,4-diamine core is a challenging step that requires a deep understanding of the directing effects of the substituents on the quinoline ring. The regioselectivity of electrophilic aromatic substitution on quinolines is influenced by the electronic properties of the existing groups.

The two amino groups at positions 3 and 4 are strongly activating and ortho-, para-directing. The methyl group at position 8 is also an activating, ortho-, para-directing group. The interplay of these directing effects determines the position of iodination. In this case, the C7 position is para to the C4-amino group and ortho to the 8-methyl group.

Direct iodination of quinolines often leads to substitution at the C3 or C5 positions, and in some cases, C8. rsc.orgacs.org Achieving selective iodination at C7 in the presence of an 8-methyl group and two amino groups is not straightforward. The reaction likely proceeds via an electrophilic aromatic substitution mechanism.

The mechanism of iodination can involve different iodinating agents and conditions, which can favor either an electrophilic or a radical pathway. nih.gov In an electrophilic substitution, the iodinating species (e.g., I⁺) attacks the electron-rich quinoline ring. The stability of the resulting Wheland intermediate (a resonance-stabilized carbocation) determines the preferred site of attack. The directing groups on the ring play a crucial role in stabilizing this intermediate.

The amino groups, being powerful electron-donating groups, will strongly direct the incoming electrophile to the ortho and para positions. The C7 position is para to the C4-amino group, making it a highly favorable site for electrophilic attack. The 8-methyl group will further activate the C7 position through a hyperconjugative effect.

Table 2: Directing Effects of Substituents on Electrophilic Iodination of the Quinoline Ring

| Substituent | Position | Electronic Effect | Directing Effect | Influence on C7 Iodination |

| Amino | C3 | Strongly Activating, Electron-Donating | Ortho, Para | Activates C2 and C4 (less influence on C7) |

| Amino | C4 | Strongly Activating, Electron-Donating | Ortho, Para | Strongly activates C3, C5, and C7 (para) |

| Methyl | C8 | Activating, Electron-Donating | Ortho, Para | Activates C7 (ortho) and C6 (para) |

Considering these effects, the C7 position is electronically enriched and sterically accessible, making it a probable site for regioselective iodination under carefully controlled electrophilic conditions.

Kinetic and Thermodynamic Considerations in Functional Group Transformations

A common strategy for introducing amino groups into an aromatic ring is through the reduction of nitro groups. wikipedia.org This transformation can be achieved using various methods, including catalytic hydrogenation or treatment with reducing metals in acidic media. libretexts.org

Catalytic Hydrogenation:

The catalytic hydrogenation of aromatic nitro compounds is a widely used and efficient method. youtube.com The reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. montana.edu

The mechanism of catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of the catalyst. It generally proceeds through the following intermediates:

Nitroso intermediate: The nitro group is first reduced to a nitroso group (-NO).

Hydroxylamine (B1172632) intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

Amine product: Finally, the hydroxylamine is reduced to the amine group (-NH2).

The kinetics of this reaction are influenced by several factors, including the nature of the catalyst, the hydrogen pressure, the temperature, and the solvent. The reaction is typically exothermic, and careful temperature control is necessary to avoid side reactions. The rate of hydrogenation can be described by Langmuir-Hinshelwood kinetics, where the reaction occurs between adsorbed reactants on the catalyst surface.

Thermodynamic Considerations:

Table 3: Key Functional Group Transformations and Mechanistic Notes

| Transformation | Reagents/Conditions | Key Mechanistic Features |

| Nitrile to Amine | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal Hydrides (e.g., LiAlH₄) | Stepwise reduction via an imine intermediate. |

| Nitro to Amine | Catalytic Hydrogenation (e.g., H₂, Ni, Pd, Pt) or Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Stepwise reduction through nitroso and hydroxylamine intermediates. wikipedia.orgorientjchem.org |

Advanced Functionalization and Derivatization Strategies of 7 Iodo 8 Methylquinoline 3,4 Diamine

Modifications at the Iodine Substituent

The carbon-iodine bond at the C7 position is a key site for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is well-suited for a range of modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The high reactivity of the aryl iodide bond in 7-Iodo-8-methylquinoline-3,4-diamine makes it an excellent substrate for these transformations. libretexts.org The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, ensuring that the C7-I bond can be selectively targeted even in the presence of other halides. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. libretexts.orgorganic-chemistry.org This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product. libretexts.org For the derivatization of this compound, a Suzuki coupling would install a new aryl or heteroaryl substituent at the C7 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org It provides a direct route to arylalkynes, which are valuable intermediates for synthesizing more complex structures, including conjugated polymers and pharmaceuticals. libretexts.orgwikipedia.org The mild reaction conditions are a significant advantage, allowing for the preservation of other functional groups on the molecule. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is known for its excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.orgwikipedia.org This strategy allows for the introduction of vinyl groups at the C7 position of the quinoline (B57606) core, which can be further modified.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Resulting C7-Substituent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl / Heteroaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Alkynyl (-C≡C-R) |

| Heck | CH₂=CHR | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | Alkenyl (-CH=CHR) |

While palladium-catalyzed reactions are predominant, the C7-I bond can also potentially undergo nucleophilic aromatic substitution (SₙAr). Generally, SₙAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. The quinoline ring itself is electron-deficient, which can facilitate nucleophilic attack. However, direct substitution of an iodide on an unactivated position is often challenging and may require harsh conditions or transition metal catalysis (e.g., copper-catalyzed Ullmann condensation) to proceed efficiently with nucleophiles such as amines, alkoxides, or thiolates.

In related quinoline systems, the regiochemistry of nucleophilic substitution is highly dependent on the electronic environment. For instance, in dihaloquinolines, the position most activated by the ring nitrogen and other substituents will react preferentially. nih.gov For this compound, the substitution would likely require strong nucleophiles and potentially elevated temperatures.

Aryl iodides can serve as precursors to hypervalent iodine(III) and iodine(V) reagents, which are versatile and environmentally benign oxidants in organic synthesis. nih.govresearchgate.net The transformation of the C7-iodo group into a hypervalent iodine species would dramatically expand the synthetic utility of the quinoline scaffold.

For example, oxidation of this compound could potentially yield a quinoline-based (diacetoxyiodo)arene (ArI(OAc)₂) or a cyclic benziodoxolone derivative. nih.gov These hypervalent iodine(III) reagents can mediate a wide array of transformations, including:

Oxidative functionalizations: Introducing oxygen or nitrogen functionalities into various substrates. acs.org

Group transfer reactions: Acting as electrophilic sources for aryl, alkynyl, or cyano groups. nih.govacs.org

Oxidative coupling reactions: Facilitating the formation of C-C and C-heteroatom bonds. nih.gov

The synthesis of such reagents typically involves the oxidation of the parent iodoarene in the presence of reagents like peracetic acid followed by ligand exchange. researchgate.net While specific examples for this exact molecule are not documented, the established chemistry of iodoarenes suggests this is a plausible and powerful derivatization strategy. nih.govnih.gov

Functionalization of the Diamine Moieties

The 3,4-diamine groups are nucleophilic centers that offer rich opportunities for derivatization through acylation, sulfonylation, and, most notably, the construction of fused heterocyclic rings.

The primary amine groups at the C3 and C4 positions can readily react with a variety of electrophiles.

Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or EDC) will yield the corresponding mono- or di-amides. This allows for the introduction of a vast range of functionalities, altering the molecule's steric and electronic properties.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides the corresponding sulfonamides. This modification is common in medicinal chemistry to modulate physicochemical properties such as solubility and acidity.

Selective mono-acylation or mono-sulfonylation can often be achieved by controlling the stoichiometry of the reagents, as the reactivity of the second amine group may be reduced after the first has reacted.

The ortho-diamine arrangement at the C3 and C4 positions is a classic structural motif for the synthesis of fused five- or six-membered heterocyclic rings. This strategy is exceptionally effective for building complex, rigid polycyclic systems. The reaction typically involves a condensation with a bifunctional electrophile, leading to the formation of a new ring fused to the quinoline core.

Common cyclization partners and the resulting fused ring systems are summarized below. These reactions often proceed in high yield and provide a modular approach to novel heterocyclic structures. For example, reaction with aldehydes followed by oxidation, or direct reaction with carboxylic acids, can yield a fused imidazole (B134444) ring, a common scaffold in biologically active molecules.

| Reagent | Resulting Fused Ring System |

|---|---|

| Carboxylic Acids (or derivatives) | Imidazole |

| Aldehydes / Ketones | Dihydroimidazole (can be oxidized to Imidazole) |

| α-Diketones (e.g., benzil) | Pyrazine (B50134) |

| Phosgene or equivalents | Imidazolone |

| Carbon Disulfide | Imidazole-2-thione |

Modifications at the Methyl Group at C-8

The methyl group at the C-8 position of the quinoline ring serves as a valuable handle for further functionalization. Its benzylic nature makes it susceptible to a variety of transformations, enabling the introduction of diverse functional groups and the extension of the molecular scaffold.

Benzylic Functionalization Reactions

The benzylic C-H bonds of the 8-methyl group can be selectively activated and functionalized through various catalytic systems. Palladium-catalyzed reactions have emerged as a powerful tool for this purpose. For instance, a sequential arylation/oxidation of 8-methylquinolines with aryl iodides in the presence of Pd(OAc)₂ has been developed to afford 8-benzoylquinolines in good to excellent yields. bohrium.com This transformation demonstrates a broad substrate scope and good functional group tolerance. bohrium.com The reaction proceeds via a proposed C-H activation mechanism, and the carbonyl oxygen in the final product is believed to originate from water in the reaction solvent. bohrium.com

Furthermore, the benzylic position can undergo radical reactions. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. This provides a versatile intermediate that can be further elaborated through nucleophilic substitution reactions.

Oxidative functionalization of the benzylic C-H bonds can also be achieved using reagents like 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ). rsc.org This reaction proceeds via a rate-determining hydride abstraction to form a benzylic ether, which can then be converted into other functional groups. rsc.org

Table 2: Examples of Benzylic Functionalization Reactions on 8-Methylquinolines

| Reaction | Reagents and Conditions | Product |

| Arylation/Oxidation | Aryl iodide, Pd(OAc)₂, KOAc, Ag₂CO₃, HFIP/HOAc, 130 °C | 8-Benzoylquinoline |

| Bromination | NBS, radical initiator (e.g., AIBN), CCl₄, reflux | 8-(Bromomethyl)quinoline |

| Oxidation | DDQ, solvent | ArCH₂O[C₆Cl₂(CN)₂]OH |

Post-Synthetic Modifications for Scaffold Diversification

The presence of the iodine atom at the C-7 position and the amino groups at C-3 and C-4 provides multiple avenues for post-synthetic modifications, allowing for extensive diversification of the this compound scaffold. Transition metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

The C-7 iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the iodoquinoline with a variety of boronic acids or esters, leading to the introduction of aryl, heteroaryl, or vinyl substituents at the C-7 position. mdpi.comresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the iodoquinoline with various amines. nih.govnih.gov This provides access to a diverse array of 7-aminoquinoline (B1265446) derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group compatibility in both Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.com

Furthermore, the amino groups at C-3 and C-4, once selectively protected, can be subjected to a variety of transformations, including acylation, alkylation, and sulfonylation, to introduce further diversity. The interplay between functionalization at the iodo, methyl, and diamine positions allows for the generation of a large library of compounds based on the this compound core. This strategic diversification is essential for exploring the structure-activity relationships of this promising heterocyclic scaffold. brieflands.com

Table 3: Key Post-Synthetic Modification Reactions

| Reaction | Position | Reagents and Conditions | Functional Group Introduced |

| Suzuki-Miyaura Coupling | C-7 | Boronic acid/ester, Pd catalyst, base, solvent | Aryl, heteroaryl, vinyl |

| Buchwald-Hartwig Amination | C-7 | Amine, Pd catalyst, base, solvent | Substituted amino |

| Acylation | C-3 or C-4 (protected) | Acyl chloride/anhydride (B1165640), base, solvent | Acyl |

| Alkylation | C-3 or C-4 (protected) | Alkyl halide, base, solvent | Alkyl |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 7 Iodo 8 Methylquinoline 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 7-Iodo-8-methylquinoline-3,4-diamine in solution. Both ¹H and ¹³C NMR would provide critical data on the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the substitution pattern and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the methyl and amine groups. The aromatic region would likely show a set of coupled signals corresponding to the protons at positions 2, 5, and 6. The proton at position 2 would likely appear as a singlet, while the protons at positions 5 and 6 would exhibit doublet or multiplet patterns due to spin-spin coupling. The chemical shift of these protons would be influenced by the electron-donating nature of the diamine groups and the electron-withdrawing effect of the iodine atom. The methyl group at position 8 would present a characteristic singlet, likely in the upfield region. The protons of the two amine groups at positions 3 and 4 would appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information about the carbon skeleton. Distinct signals would be expected for each of the carbon atoms in the quinoline ring system, as well as for the methyl carbon. The carbons bearing the iodine, methyl, and amine substituents would show characteristic chemical shifts. For instance, the carbon atom attached to the iodine (C-7) would experience a significant upfield shift due to the heavy atom effect.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, confirming the regiochemistry of the substituents. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, helping to define the preferred conformation of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.7 | s | - |

| H-5 | 7.8 - 8.0 | d | J = 8.0 - 9.0 |

| H-6 | 7.3 - 7.5 | d | J = 8.0 - 9.0 |

| 8-CH₃ | 2.5 - 2.7 | s | - |

| 3-NH₂ | 5.0 - 6.0 | br s | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 120 - 125 |

| C-7 | 95 - 100 |

| C-8 | 135 - 140 |

| C-8a | 148 - 152 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would confirm its elemental composition.

The electron ionization (EI) mass spectrum of the parent compound, 8-methylquinoline, shows a prominent molecular ion peak. nih.gov For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would be observed. The fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals. Key fragmentation pathways could include the loss of an iodine radical (I•), a methyl radical (CH₃•), or ammonia (B1221849) (NH₃) from the diamine groups. The analysis of these fragment ions would provide valuable information for confirming the proposed structure.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [M]⁺ | 299 | - |

| [M-I]⁺ | 172 | I• |

| [M-CH₃]⁺ | 284 | CH₃• |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, and C=N functional groups. The N-H stretching vibrations of the primary amine groups would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-I stretching vibration would be expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the quinoline ring are often strong in the Raman spectrum. researchgate.net The C-I bond, being relatively non-polar, may also show a characteristic Raman signal.

The combined analysis of IR and Raman spectra can provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and providing insights into the molecular symmetry. nih.govastrochem.org

Interactive Data Table: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450, 3350 | Weak |

| Aromatic C-H Stretch | 3050 | Strong |

| Aliphatic C-H Stretch | 2950 | Moderate |

| C=N Stretch | 1620 | Strong |

| C=C Stretch | 1580, 1500, 1450 | Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry.

The crystal structure of the closely related compound, 7-iodo-8-hydroxyquinoline, has been reported. researchgate.netresearchgate.net This structure reveals a planar quinoline ring system. It is expected that this compound would also possess a largely planar quinoline core. The analysis would also reveal the conformation of the amine groups relative to the ring.

Furthermore, X-ray crystallography provides detailed information about the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the amine groups is expected to play a significant role in the crystal lattice. Pi-stacking interactions between the aromatic quinoline rings may also be present. Understanding these non-covalent interactions is crucial for comprehending the solid-state properties of the compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. acs.orgutexas.edu The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent or by resolving enantiomers in the case of atropisomerism, CD spectroscopy would be an essential tool for their characterization. researchgate.netmdpi.com

The CD spectrum of a chiral quinoline derivative would show characteristic positive or negative Cotton effects at the wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers or the helicity of the molecule. CD spectroscopy could therefore be used to determine the enantiomeric purity and to study the conformational properties of such chiral derivatives in solution.

Computational Chemistry and Theoretical Investigations of 7 Iodo 8 Methylquinoline 3,4 Diamine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), can provide accurate predictions of molecular geometries and electronic properties. nih.gov

The electronic structure of 7-Iodo-8-methylquinoline-3,4-diamine can also be thoroughly investigated using DFT. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the amino groups and the quinoline (B57606) ring are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the amino groups would exhibit positive potential.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C3-C4 Bond Length | ~1.40 Å |

| C7-I Bond Length | ~2.10 Å |

| C8-C(methyl) Bond Length | ~1.52 Å |

| C3-N(amine) Bond Length | ~1.38 Å |

| C4-N(amine) Bond Length | ~1.38 Å |

| C-N-H Bond Angle | ~115-120° |

Ab Initio Calculations for Conformational Analysis and Tautomerism

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for detailed conformational analysis and the study of tautomerism. nih.govresearchgate.net For a molecule like this compound, several conformational and tautomeric forms could exist.

Conformational isomers may arise from the rotation around single bonds, particularly the C-N bonds of the amino groups and the C-C bond of the methyl group. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be employed to explore the potential energy surface and identify the different stable conformers and the energy barriers separating them. researchgate.net It is likely that the conformers with minimal steric hindrance between the amino groups and the adjacent methyl and iodo substituents will be the most stable.

Tautomerism is another important aspect to consider for this molecule. The presence of the diamine functionality on the quinoline ring allows for the possibility of imine-enamine tautomerism. Theoretical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. The calculations would involve optimizing the geometries of the different tautomeric forms and comparing their electronic energies. It is generally expected that the diamine form is significantly more stable.

Reactivity Prediction and Transition State Analysis using Computational Models

Computational models are powerful tools for predicting the reactivity of molecules and for elucidating reaction mechanisms. nih.gov For this compound, these models can identify the most probable sites for electrophilic and nucleophilic attack and can be used to study the transition states of its potential reactions.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can pinpoint the most reactive atoms in the molecule. nih.gov The nitrogen atoms of the amino groups are expected to be the primary sites for electrophilic attack, while the carbon atoms of the quinoline ring, particularly those activated by the electron-donating amino groups, could be susceptible to nucleophilic substitution.

Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energies of chemical reactions. nih.gov By locating the transition state structures on the potential energy surface, the energy barriers for various reactions, such as electrophilic substitution or oxidation, can be calculated. This information is invaluable for understanding the kinetics and thermodynamics of the chemical transformations of this compound. For instance, the mechanism of its reaction with an electrophile would involve the formation of a sigma complex, the structure and energy of which can be modeled computationally.

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and biological activity of molecules. nih.govyoutube.com For this compound, several types of non-covalent interactions are expected to be significant, with halogen bonding being of particular interest.

The iodine atom at the C7 position can act as a halogen bond donor. mdpi.com A halogen bond is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic site. rsc.org In the solid state or in solution, the iodine atom of this compound can form halogen bonds with Lewis bases, such as the nitrogen or oxygen atoms of other molecules. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. nih.gov

Besides halogen bonding, other important non-covalent interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The amino groups are excellent hydrogen bond donors and acceptors. The planar quinoline ring can participate in π-π stacking interactions with other aromatic systems. A comprehensive computational analysis of these interactions is essential for understanding the crystal packing of the molecule and its interactions with biological targets.

Quantum Chemical Descriptors for Reactivity and Selectivity

A range of quantum chemical descriptors can be calculated to provide a quantitative measure of the reactivity and selectivity of this compound. researchgate.net These descriptors are derived from the electronic structure of the molecule and are often used in quantitative structure-activity relationship (QSAR) studies.

Key global reactivity descriptors include:

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (I-A)/2, where I is the ionization potential and A is the electron affinity.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I+A)/2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, calculated as χ²/2η.

These descriptors provide a general overview of the molecule's reactivity. For instance, a high electrophilicity index suggests that the molecule will behave as a good electrophile.

Local reactivity descriptors, such as the Fukui functions mentioned earlier, provide information about the reactivity of specific atomic sites within the molecule, thus predicting the regioselectivity of its reactions.

Table 2: Hypothetical Quantum Chemical Descriptors

| Descriptor | Predicted Value (Arbitrary Units) |

|---|---|

| Ionization Potential (I) | ~7.5 eV |

| Electron Affinity (A) | ~0.5 eV |

| Hardness (η) | ~3.5 |

| Softness (S) | ~0.29 |

| Electronegativity (χ) | ~4.0 |

Role As a Synthetic Intermediate and Precursor in Complex Heterocycle Synthesis

Utilization in the Construction of Fused Polycyclic Aromatic Systems

While direct, specific examples of the use of 7-Iodo-8-methylquinoline-3,4-diamine in the construction of fused polycyclic aromatic systems are not extensively documented in readily available literature, the inherent reactivity of its functional groups suggests a significant potential for such applications. The diamino moiety can readily undergo condensation reactions with a variety of dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) or imidazole (B134444) rings. For instance, reaction with α-dicarbonyl compounds would be expected to yield pyrazino[2,3-c]quinoline derivatives. Subsequent palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings at the 7-iodo position, could then be employed to append additional aromatic or heteroaromatic rings, thereby building up complex polycyclic aromatic systems.

Precursor for Advanced Quinoline-Based Scaffolds in Organic Synthesis

The structure of this compound is an ideal starting point for the generation of more complex and functionally diverse quinoline-based scaffolds. The vicinal diamines are precursors to imidazo[4,5-c]quinoline systems, a scaffold known for its biological activities. The synthesis of such scaffolds would typically involve the reaction of the diamine with aldehydes, carboxylic acids, or their derivatives.

| Reagent | Resulting Fused Ring | Potential Scaffold |

| Aldehydes | Dihydroimidazole | Dihydroimidazo[4,5-c]quinoline |

| Carboxylic Acids | Imidazole | Imidazo[4,5-c]quinoline |

| Phosgene Equivalents | Imidazolone | Imidazo[4,5-c]quinolin-2-one |

Furthermore, the iodo group at the 7-position allows for the introduction of a wide array of functionalities through well-established cross-coupling methodologies. This enables the creation of libraries of compounds with diverse substitution patterns, which is a crucial aspect of modern drug discovery and materials science research. The methyl group at the 8-position can also influence the reactivity and conformational properties of the resulting scaffolds.

Methodological Advancements in Heterocyclic Chemistry Enabled by this compound

The unique combination of functional groups in this compound has the potential to drive methodological advancements in heterocyclic chemistry. For example, its structure allows for the investigation of orthogonal synthetic transformations, where the diamine and the iodo group can be reacted selectively under different reaction conditions. This would enable the stepwise and controlled construction of highly complex molecules.

Moreover, this compound could serve as a model substrate for the development of new catalytic systems for C-N and C-C bond formation. The development of catalysts that can selectively promote reactions at either the diamine or the iodo position in the presence of the other reactive group would be a significant contribution to the field of organic synthesis.

Contribution to Chemo- and Regioselective Synthesis Strategies

The presence of multiple reactive sites in this compound makes it an excellent platform for the exploration of chemo- and regioselective reactions. The two amino groups of the diamine moiety, while vicinal, may exhibit different nucleophilicities, potentially allowing for selective mono-acylation or mono-alkylation under carefully controlled conditions.

Similarly, the interplay between the electronic effects of the methyl group, the diamino groups, and the iodo group can influence the regioselectivity of electrophilic aromatic substitution reactions on the quinoline (B57606) core, should such transformations be explored. The development of synthetic protocols that can predictably control the outcome of reactions on this multifunctional scaffold would be a valuable addition to the synthetic chemist's toolbox. The ability to selectively functionalize different parts of the molecule is key to creating structurally diverse compounds for various applications.

Due to a lack of available scientific data for the specific chemical compound "this compound," it is not possible to generate a detailed article on its coordination chemistry and supramolecular interactions as requested.

While general information exists for related quinoline derivatives, the strict requirement to focus solely on "this compound" and adhere to the provided detailed outline cannot be met without specific data. Generating content on this topic would require speculation and extrapolation from other compounds, which would not be scientifically accurate or adhere to the user's instructions.

Therefore, no article can be provided at this time. Should peer-reviewed research on the coordination and supramolecular chemistry of "this compound" become available in the future, the generation of such an article would be feasible.

Future Research Directions and Methodological Innovations in the Study of 7 Iodo 8 Methylquinoline 3,4 Diamine

Development of Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. acs.org For a molecule like 7-Iodo-8-methylquinoline-3,4-diamine, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, toxic reagents, and significant waste generation. nih.gov

Key areas of development in green synthesis protocols for this compound and its analogues are expected to include:

Use of Greener Solvents: A shift away from volatile and hazardous organic solvents towards water, ethanol, or other biodegradable and less toxic alternatives is a primary goal. researchgate.net

Catalyst Innovation: The development and application of nanocatalysts, biocatalysts, and recyclable heterogeneous catalysts can lead to milder reaction conditions, higher selectivity, and reduced waste. nih.govnih.gov For instance, metal-based nanoparticles are being explored for their high efficiency and recyclability in quinoline synthesis. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Multicomponent reactions (MCRs) are a promising strategy in this regard, as they can construct complex molecules like quinoline derivatives in a single step with high atom economy. rsc.org

Energy Efficiency: The use of alternative energy sources such as microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. scispace.com

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |

| Nanocatalysis | Use of magnetic nanoparticles (e.g., Fe3O4-based) for Friedländer annulation. | Easy catalyst recovery, recyclability, mild reaction conditions. |

| Biocatalysis | Enzymatic resolution of chiral intermediates or enzymatic cyclization steps. | High enantioselectivity, operation in aqueous media, mild conditions. |

| Multicomponent Reactions | One-pot synthesis from an appropriately substituted o-aminoaryl ketone/aldehyde, a dicarbonyl compound, and an amine source. | High atom economy, reduced waste, operational simplicity. |

| Alternative Energy Sources | Microwave-assisted synthesis to accelerate key cyclization or substitution steps. | Reduced reaction times, improved yields, lower energy consumption. |

Exploration of Flow Chemistry Applications in its Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. uc.pt For the synthesis of a complex molecule such as this compound, flow chemistry presents several exciting research avenues. The precise control over reaction parameters like temperature, pressure, and reaction time in a microreactor can lead to improved yields and purity. mdpi.com

Future explorations in this area will likely involve:

Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow process without isolating intermediates can significantly improve efficiency and reduce waste. uc.pt This would be particularly beneficial for multi-step syntheses of complex quinoline derivatives.

Photochemical and Electrochemical Synthesis: Flow reactors are well-suited for photochemical and electrochemical reactions, offering better light penetration and electrode surface area-to-volume ratios, respectively. These methods can enable novel synthetic transformations for functionalizing the quinoline core.

| Flow Chemistry Application | Relevance to this compound Synthesis | Potential Advantages |

| Multi-step Telescoped Synthesis | Integration of cyclization, iodination, and amination steps in a continuous sequence. | Reduced manual handling, improved overall yield, shorter production time. |

| In-situ Generation of Reagents | On-demand production of reactive intermediates for specific functionalization steps. | Enhanced safety, use of unstable reagents, precise stoichiometric control. |

| High-Temperature/Pressure Reactions | Performing reactions under conditions not easily achievable in batch reactors to accelerate slow transformations. | Faster reaction rates, exploration of new reaction pathways. |

Advanced In Situ Spectroscopic Monitoring of Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols. Advanced in situ spectroscopic techniques provide real-time insights into the formation of intermediates, transition states, and byproducts. For the synthesis of this compound, these methods can be invaluable for elucidating the intricate steps of quinoline ring formation and subsequent functionalization.

Future research will likely leverage techniques such as:

In situ Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and mechanistic insights.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of transient species and to follow the progress of complex reaction mixtures.

Raman Spectroscopy: To study vibrational modes and identify key intermediates, particularly in heterogeneous catalytic systems.

The data obtained from these techniques can be used to build accurate kinetic models of the reaction, leading to more efficient and robust synthetic processes.

Data-Driven and AI-Assisted Retrosynthesis for Complex Derivatives

The complexity of molecules like this compound and its potential derivatives presents a significant challenge for traditional retrosynthetic analysis. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and propose novel and efficient synthetic routes. engineering.org.cn

Future directions in this domain include:

Generative Models: Employing deep learning models to generate novel and synthetically feasible routes to complex quinoline structures. These models can learn from vast databases of known chemical reactions. mit.edu

Predictive Models for Reaction Outcomes: Using machine learning to predict the success and yield of a given reaction, thereby reducing the need for extensive trial-and-error experimentation. mit.edu

Integration with Reaction Databases: AI-powered tools that can search and analyze extensive chemical literature and patent databases to identify the most promising synthetic strategies. sci-hub.box

| AI-Assisted Retrosynthesis Tool | Application in Designing Syntheses for Derivatives | Expected Outcome |

| Neural Machine Translation Models | Translating a target molecule into a set of starting materials and reagents. | Novel and non-intuitive synthetic pathways. |

| Graph-Based Generative Models | Representing molecules as graphs to design synthetic routes with optimal connectivity. | Efficient routes with a focus on structural complexity. |

| Reinforcement Learning | Training models to discover optimal synthetic pathways by rewarding successful steps. | Highly optimized and efficient synthetic strategies. |

Integration with High-Throughput Experimentation for Reaction Optimization

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the optimization process. nih.gov For the synthesis of this compound, HTE can be used to efficiently screen catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for each synthetic step.

The integration of HTE with automated platforms and machine learning algorithms represents a paradigm shift in reaction optimization:

Automated Reaction Platforms: Robotic systems can prepare and run hundreds of reactions simultaneously, with online analysis providing immediate feedback on reaction outcomes. rsc.org

Design of Experiments (DoE): Statistical methods can be used to design experiments that efficiently explore the reaction parameter space.

Closed-Loop Optimization: Combining HTE with machine learning algorithms can create autonomous systems that iteratively design, execute, and analyze experiments to rapidly converge on the optimal reaction conditions.

| High-Throughput Experimentation Technique | Optimization of this compound Synthesis | Key Benefit |

| Microplate-Based Screening | Parallel screening of catalysts and solvents for the key cyclization step. | Rapid identification of promising reaction conditions. |

| Droplet-Based Microfluidics | Ultra-high-throughput screening of reaction parameters in picoliter-volume droplets. | Minimal reagent consumption and extremely fast screening. |

| Automated Flow Reactors with Online Analysis | Sequential optimization of multiple reaction parameters in a continuous flow system. | Efficient exploration of the reaction design space with real-time data. |

By embracing these future research directions and methodological innovations, the scientific community can unlock more efficient, sustainable, and scalable routes to this compound and its derivatives, paving the way for new discoveries in medicine and materials science.

Q & A

Basic Research Questions

Q. How is 7-Iodo-8-methylquinoline-3,4-diamine synthesized, and what key reaction conditions ensure regioselectivity and yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline derivatives. For example, PdCl₂(PPh₃)₂ and PCy₃ are used with arylboronic acids in DMF/2 M K₂CO₃ to introduce substituents at specific positions . Iodination steps may employ iodomethane or iodopropane under reflux, as seen in the synthesis of 7-(ethoxycarbonyl)-8-(arylamino)quinolin-5-ium iodide derivatives . Column chromatography (e.g., silica gel with ethanol-based eluents) is critical for isolating the final product in high purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its structure?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300–3400 cm⁻¹ and C-I stretches at ~500–600 cm⁻¹) .

- NMR : ¹H NMR reveals methyl group signals (~δ 2.5 ppm) and aromatic proton splitting patterns to confirm substitution positions. ¹³C NMR distinguishes iodinated carbons (deshielded at ~90–100 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+1]+ peaks, as seen in brominated analogs) .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties and reactivity of the quinoline core in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group, enhancing electrophilic substitution at the 8-methyl position due to its electron-withdrawing effect. Computational studies (e.g., DFT) can model charge distribution, while experimental comparisons with chloro or methoxy analogs (e.g., 7-Chloro-8-methyl derivatives) reveal reduced reactivity in Suzuki-Miyaura couplings, requiring optimized Pd catalysts like Pd(OAc)₂ with bulky ligands .

Q. What challenges arise in achieving high purity of this compound, and what purification methods are optimal?

- Methodological Answer : Challenges include solubility limitations (polar aprotic solvents like DMF are often required) and byproducts from incomplete iodination. Recrystallization in ethanol (as used for 4k derivatives) or gradient column chromatography (e.g., hexane/ethyl acetate) effectively removes unreacted intermediates. Purity is confirmed via HPLC with UV detection at 254 nm .

Q. How can computational chemistry predict regiochemical outcomes in the synthesis of halogenated quinoline derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict iodination or methylation sites. For example, Fukui indices identify nucleophilic/electrophilic regions, while Mulliken charges explain preferential iodination at the 7-position over the 5-position in the quinoline framework. These models align with experimental regioselectivity observed in Pd-catalyzed reactions .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for iodinated quinolines?

- Methodological Answer : Yield variations (e.g., 40–70% in iodination steps ) may stem from reagent purity, solvent drying, or catalyst aging. Systematic optimization (e.g., varying iodomethane equivalents or reaction time) and kinetic studies (via in situ IR monitoring) can identify critical parameters. Reproducibility is enhanced by strictly anhydrous conditions and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.